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molecular formula C15H13F2NO3 B033241 Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 98349-25-8

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B033241
M. Wt: 293.26 g/mol
InChI Key: QYGNYHKBMNUIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06229017B1

Procedure details

272 g of toluene, 111 g of ethyl N,N-dimethylaminoacrylate and 85 g of triethylamine were initially charged, and 156 g of 2,4,5-trifluorobenzoyl chloride were added dropwise at from 50 to 55° C. over a period of 60 minutes. The mixture was subsequently stirred at 55° C. for 2 hours and then cooled to room temperature. 56 g of acetic acid were then added, and 48.6 g of cyclopropylamine were added dropwise at from 20 to 30° C. 250 ml of water were then added to the reaction mixture which was stirred for 15 minutes, and the organic phase was separated off. The organic phase was metered into a mixture of 65 g of potassium carbonate and 240 g of toluene, at 110° C. The water of reaction that was liberated was separated off via a water separator. After all the water had been separated off, the mixture was cooled to 30° C., and 500 ml of water were added. At a pressure of from 120 to 180 mbar, the toluene was distilled off. The mixture was subsequently cooled to 20° C. and the product was filtered off with suction. The isolated solid was washed three times with 100 ml of water each time and three times with 100 ml of isopropanol each time. Drying under reduced pressure at 50° C. gave 206 g of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylate. This corresponds to a yield of 88% of theory.
Quantity
272 g
Type
reactant
Reaction Step One
Name
ethyl N,N-dimethylaminoacrylate
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
solvent
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
48.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
56 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CN([C:11](=[CH2:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C.F[C:19]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:20]=1[C:21](Cl)=[O:22].[CH:30]1([NH2:33])[CH2:32][CH2:31]1>O.C(O)(=O)C.C(N(CC)CC)C>[CH:30]1([N:33]2[C:19]3[C:20](=[CH:24][C:25]([F:29])=[C:26]([F:28])[CH:27]=3)[C:21](=[O:22])[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17]2)[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
ethyl N,N-dimethylaminoacrylate
Quantity
111 g
Type
reactant
Smiles
CN(C)C(C(=O)OCC)=C
Name
Quantity
85 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)F
Step Three
Name
Quantity
48.6 g
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
56 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 55° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
ADDITION
Type
ADDITION
Details
The organic phase was metered into a mixture of 65 g of potassium carbonate and 240 g of toluene, at 110° C
CUSTOM
Type
CUSTOM
Details
The water of reaction that
CUSTOM
Type
CUSTOM
Details
was liberated was separated off via a water separator
CUSTOM
Type
CUSTOM
Details
After all the water had been separated off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 30° C.
ADDITION
Type
ADDITION
Details
500 ml of water were added
DISTILLATION
Type
DISTILLATION
Details
At a pressure of from 120 to 180 mbar, the toluene was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
WASH
Type
WASH
Details
The isolated solid was washed three times with 100 ml of water each time and three times with 100 ml of isopropanol each time
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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